molecular formula C14H20O4 B13871849 Ethyl 2-[(4-methoxyphenyl)methoxy]-2-methylpropanoate

Ethyl 2-[(4-methoxyphenyl)methoxy]-2-methylpropanoate

Cat. No.: B13871849
M. Wt: 252.31 g/mol
InChI Key: LMRJEYQPYYVYLF-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-methoxyphenyl)methoxy]-2-methylpropanoate is an organic compound with a complex structure that includes an ethyl ester group, a methoxyphenyl group, and a methylpropanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(4-methoxyphenyl)methoxy]-2-methylpropanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling the reaction parameters ensures high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-[(4-methoxyphenyl)methoxy]-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 2-[(4-methoxyphenyl)methoxy]-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 2-[(4-methoxyphenyl)methoxy]-2-methylpropanoate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 5-Hydroxy-8-methoxy-2-[2-(4′-methoxyphenyl)ethyl]chromone

Comparison: Ethyl 2-[(4-methoxyphenyl)methoxy]-2-methylpropanoate is unique due to its specific ester and methoxyphenyl groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

ethyl 2-[(4-methoxyphenyl)methoxy]-2-methylpropanoate

InChI

InChI=1S/C14H20O4/c1-5-17-13(15)14(2,3)18-10-11-6-8-12(16-4)9-7-11/h6-9H,5,10H2,1-4H3

InChI Key

LMRJEYQPYYVYLF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)OCC1=CC=C(C=C1)OC

Origin of Product

United States

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